Methyl 2-(5-fluoropyridin-3-yl)acetate
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Overview
Description
Methyl 2-(5-fluoropyridin-3-yl)acetate is an organic compound that belongs to the class of fluoropyridines These compounds are characterized by the presence of a fluorine atom attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(5-fluoropyridin-3-yl)acetate typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group (such as a halogen) on the pyridine ring. This can be achieved using reagents like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(5-fluoropyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-(5-fluoropyridin-3-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties.
Industry: The compound can be used in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of methyl 2-(5-fluoropyridin-3-yl)acetate involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interaction with biological molecules. This can lead to the modulation of enzymatic activity or receptor binding, making it useful in various applications .
Comparison with Similar Compounds
- Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate
- Methyl 2-(6-fluoropyridin-2-yl)acetate
- Methyl 2-(5-chloropyridin-3-yl)acetate
Comparison: Methyl 2-(5-fluoropyridin-3-yl)acetate is unique due to the presence of the fluorine atom at the 5-position of the pyridine ring. This specific positioning can influence the compound’s reactivity and properties compared to its analogs with different substituents or substitution patterns .
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
methyl 2-(5-fluoropyridin-3-yl)acetate |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)3-6-2-7(9)5-10-4-6/h2,4-5H,3H2,1H3 |
InChI Key |
UNBASLVPXADCSX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CN=C1)F |
Origin of Product |
United States |
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